molecular formula C23H18N4O4S B2755018 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895010-99-8

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

Cat. No. B2755018
CAS RN: 895010-99-8
M. Wt: 446.48
InChI Key: QJNOYSBKWRSBGM-JXMROGBWSA-N
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Description

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds structurally related to acrylamides, specifically those with anilinonicotinyl-linked acrylamide conjugates, have been designed, synthesized, and evaluated for their cytotoxic activity against various human cancer cell lines. Notably, certain compounds demonstrated promising cytotoxicity against the A549 human lung adenocarcinoma epithelial cell line, indicating their potential as anticancer agents. These compounds also showed significant anti-tubulin activity and cell-cycle effects, leading to apoptotic cell death in cancer cells (Kamal et al., 2014).

Synthesis and Characterization of Derivatives

Research has been conducted on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, further highlighting the broad scope of chemical research in creating novel compounds for potential applications. Some derivatives exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscoring the importance of structural variations in medicinal chemistry (Hassan et al., 2014).

Chemical Reactivity Studies

Investigations into the reactivity of benzothiazole compounds, specifically the ring-opening reactions of 6-nitrobenzothiazole, have provided insights into the chemical behavior of such compounds under different conditions. These studies are foundational for understanding the chemical properties and potential applications of related compounds in various scientific fields (Bartoli et al., 1974).

Novel Compound Synthesis for Enzymatic Activity Detection

The synthesis of novel compounds for detecting enzymatic activities that catalyze thiol-producing reactions has been explored. For example, polyacrylamide gels containing a specific mixed disulfide compound have been utilized to detect very small amounts of enzymes, demonstrating the utility of chemical compounds in biotechnological applications and research methodologies (Harris & Wilson, 1983).

properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-31-19-8-9-20-21(13-19)32-23(25-20)26(15-17-5-3-11-24-14-17)22(28)10-7-16-4-2-6-18(12-16)27(29)30/h2-14H,15H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNOYSBKWRSBGM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

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